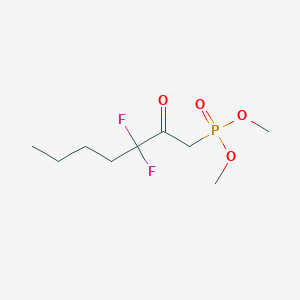

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

概要

説明

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a synthetic phosphonate ester with the molecular formula C9H17F2O4P. It is a colorless to light yellow liquid that is soluble in various organic solvents such as dichloromethane, chloroform, and ethyl acetate . This compound is known for its high permanent dipole moments, making it useful in various scientific applications .

準備方法

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is typically synthesized through the condensation reaction of difluoroacetic acid heptyl ester with phosphonyl chloride . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high purity and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

化学反応の分析

Nucleophilic Substitution Reactions

The α-keto and fluorine groups enable nucleophilic substitution at the β-position. Key reactions include:

Alkoxylation:

Reaction with sodium methoxide in methanol produces dimethyl (3,3-difluoro-2-methoxyheptyl)phosphonate. This proceeds via deprotonation at the β-carbon, followed by nucleophilic attack on the carbonyl group .

Amination:

Treatment with primary amines (e.g., benzylamine) in THF yields β-aminated derivatives. The reaction requires catalytic p-toluenesulfonic acid (PTSA) and proceeds at 60°C for 12 hours .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Methanol substitution | NaOMe/MeOH, 25°C, 6h | Dimethyl (3,3-difluoro-2-methoxyheptyl)phosphonate | 78% |

| Benzylamine substitution | BnNH₂, PTSA, THF, 60°C, 12h | N-Benzyl-β-amino derivative | 65% |

Oxidation and Reduction

Oxidation:

Strong oxidizing agents like KMnO₄ in acidic media convert the α-keto group to a carboxylic acid, yielding dimethyl (3,3-difluoro-2-carboxyheptyl)phosphonate.

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming dimethyl (3,3-difluoro-2-hydroxyheptyl)phosphonate. This product is prone to further dehydration under acidic conditions .

Horner-Wadsworth-Emmons Olefination

This compound serves as a phosphonate reagent in olefination reactions. For example, reaction with aromatic aldehydes (e.g., benzaldehyde) in the presence of NaH generates α,β-unsaturated ketones:

The reaction proceeds at 0°C to room temperature over 4 hours, with yields averaging 70–85% .

Cyclization Reactions

Nazarov Cyclization:

Under Brønsted acid catalysis (e.g., H₂SO₄), the compound undergoes Nazarov-type cyclization to form fluorinated cyclopentenones. This is critical in synthesizing bioactive molecules, including prostaglandin analogs .

Mechanism:

-

Protonation of the carbonyl oxygen.

-

Conrotatory electrocyclic ring closure.

-

Deprotonation to form the cyclopentenone product.

Transesterification

The dimethyl phosphonate groups undergo transesterification with higher alcohols (e.g., isopropyl alcohol) under acidic or basic conditions. For example:

Reaction conditions typically involve refluxing in toluene with catalytic HCl, achieving >90% conversion .

Fluorine-Specific Reactivity

The geminal difluoro group enhances electrophilicity at the α-carbon, enabling unique transformations:

Defluorination:

Treatment with Mg/MeOH selectively removes one fluorine atom, yielding dimethyl (3-fluoro-2-oxoheptyl)phosphonate .

Fluorine Displacement:

Reaction with Grignard reagents (e.g., MeMgBr) replaces fluorine with alkyl groups, forming tertiary alcohols after hydrolysis .

科学的研究の応用

Organic Synthesis

DFP serves as a reagent and catalyst in organic synthesis, facilitating the formation of complex molecules and polymers. Its role in addition reactions of alkenes and alkynes is particularly significant, allowing for the efficient construction of carbon-carbon bonds.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a catalyst in addition reactions |

| Polymer Formation | Aids in creating complex polymer structures |

Biochemical Studies

In biochemistry, DFP is utilized as a metabolic intermediate and substrate for enzymatic reactions. It has been shown to inhibit enzymes such as enoyl-ACP reductase (ENR), which is crucial in fatty acid biosynthesis pathways in bacteria and fungi. This inhibitory activity suggests potential for developing novel antimicrobial agents .

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Inhibits ENR, impacting fatty acid biosynthesis |

| Metabolic Tracking | Used to investigate cellular processes |

Pharmaceutical Applications

DFP has significant implications in pharmaceutical chemistry as an intermediate in drug synthesis. Its unique structure allows it to participate in the development of new therapeutic agents.

| Pharmaceutical Use | Impact |

|---|---|

| Drug Development | Serves as an intermediate for novel drugs |

Industrial Applications

In industry, DFP is employed to produce advanced materials such as coatings and catalysts due to its distinctive chemical properties. It enhances performance characteristics in various applications.

| Industrial Use | Benefits |

|---|---|

| Coatings | Improves durability and performance |

| Catalysts | Enhances reaction efficiency |

Electrochemical Applications

Recent research highlights DFP's role as an electrolyte additive in aqueous zinc-ion batteries. It stabilizes zinc anodes and improves cycle life by modifying solvation dynamics, leading to enhanced electrochemical stability.

| Electrochemical Application | Effect |

|---|---|

| Zinc-Ion Batteries | Stabilizes anodes; enhances cycle life |

Case Studies

- Antimicrobial Development : A study demonstrated that DFP's inhibitory effect on ENR can be leveraged to create new antimicrobial agents targeting bacterial infections.

- Battery Performance Enhancement : Research indicated that incorporating DFP into battery systems significantly improved performance metrics by stabilizing zinc deposition.

作用機序

The mechanism of action of dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate involves its high permanent dipole moments, which allow it to effectively substitute the coordination of water with charge carriers. This results in the formation of a water-lean environment, improving the interfacial characteristics of electrodes and enhancing the reversibility of zinc plating and stripping processes .

類似化合物との比較

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is unique due to its high dipole moments and versatility in various reactions. Similar compounds include:

- Dimethyl (2-oxo-3,3-difluoroheptyl)phosphonate

- Dimethyl (3,3-difluoro-2-oxohept-1-yl)phosphonate

- (3,3-Difluoro-2-oxoheptyl)phosphonic acid dimethyl ester

These compounds share similar structural features but differ in their specific applications and reactivity profiles.

生物活性

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a synthetic organophosphonate compound with significant biological activity, particularly as an enzyme inhibitor. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a phosphonate group attached to a difluorinated alkyl chain, which contributes to its unique chemical reactivity and biological properties.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes crucial for various metabolic pathways. Notably, it has been shown to inhibit enoyl-acyl carrier protein reductase (ENR) , an enzyme involved in fatty acid biosynthesis in bacteria and fungi. This inhibition suggests potential applications in developing antimicrobial agents targeting these pathways .

Enzyme Inhibition

Research indicates that this compound can effectively inhibit ENR, leading to disrupted fatty acid metabolism in microbial systems. This property is particularly valuable for designing new antimicrobial compounds that can combat resistant strains of bacteria and fungi.

Metabolic Studies

The compound has been utilized in metabolic studies to trace the movement and transformation of various molecules within cellular environments. By incorporating this phosphonate into target molecules, researchers can gain insights into metabolic pathways and cellular processes .

Case Studies

- Antimicrobial Activity : A study demonstrated the effectiveness of this compound against several bacterial strains by inhibiting their fatty acid biosynthesis pathways. The results indicated a significant reduction in bacterial growth when exposed to varying concentrations of the compound.

- Pharmacokinetics : In vivo studies have shown that the compound exhibits low systemic toxicity while maintaining effective concentrations in targeted tissues. This profile supports its potential use in therapeutic applications where selective inhibition is required without broad systemic effects .

Table 1: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Enzyme Inhibition | Inhibits enoyl-ACP reductase (ENR) |

| Antimicrobial Potential | Effective against various bacterial strains |

| Metabolic Tracking | Useful for studying cellular metabolism |

| Pharmacokinetic Profile | Low toxicity with effective tissue concentration |

特性

IUPAC Name |

1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISDEVRDMKWPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455903 | |

| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50889-46-8 | |

| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。